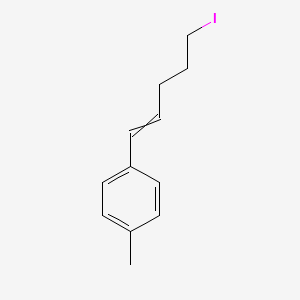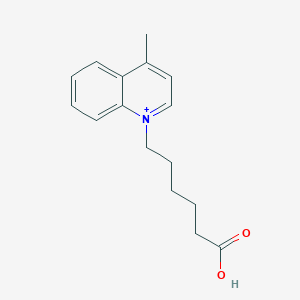![molecular formula C20H17ClN2O4S B14209552 N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827577-21-9](/img/structure/B14209552.png)
N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound with the molecular formula C20H18ClN3O5S2. It is known for its complex structure, which includes a chlorophenoxy group, a phenylsulfamoyl group, and an acetamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 3-chlorophenol with 2-bromophenylsulfone under basic conditions to form 2-(3-chlorophenoxy)phenylsulfone. This intermediate is then reacted with 4-aminophenylacetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
化学反応の分析
Types of Reactions
N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound’s molecular structure allows it to interact with multiple pathways, making it a versatile agent in scientific research .
類似化合物との比較
Similar Compounds
- N-(4-{[3-chloro-4-(pyrimidin-2-yloxy)phenyl]sulfamoyl}phenyl)acetamide
- 2-(4-chlorophenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
特性
CAS番号 |
827577-21-9 |
|---|---|
分子式 |
C20H17ClN2O4S |
分子量 |
416.9 g/mol |
IUPAC名 |
N-[4-[[2-(3-chlorophenoxy)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-14(24)22-16-9-11-18(12-10-16)28(25,26)23-19-7-2-3-8-20(19)27-17-6-4-5-15(21)13-17/h2-13,23H,1H3,(H,22,24) |
InChIキー |
XKNMVRDURBXRQL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)




![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)


![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)




